N-(3-acetylphenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide
CAS No.: 690961-68-3
Cat. No.: VC6386395
Molecular Formula: C15H11ClF3NO3S
Molecular Weight: 377.76
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 690961-68-3 |
---|---|
Molecular Formula | C15H11ClF3NO3S |
Molecular Weight | 377.76 |
IUPAC Name | N-(3-acetylphenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide |
Standard InChI | InChI=1S/C15H11ClF3NO3S/c1-9(21)10-3-2-4-11(7-10)20-24(22,23)12-5-6-14(16)13(8-12)15(17,18)19/h2-8,20H,1H3 |
Standard InChI Key | GCWNYJJYGYOHGT-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
N-(3-Acetylphenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide belongs to the benzenesulfonamide class, featuring a central sulfonamide bridge (-SO₂NH-) connecting two aromatic systems. The parent benzene ring is substituted at the 4-position with a chlorine atom and at the 3-position with a trifluoromethyl (-CF₃) group, while the adjacent phenyl group bears an acetyl (-COCH₃) substituent at the 3-position.
Molecular Formula and Weight
The molecular formula is C₁₅H₁₂ClF₃N₂O₃S, with a calculated molecular weight of 401.78 g/mol. Key structural analogs, such as 4-chloro-3-(trifluoromethyl)benzenesulfonamide (MW: 259.64 g/mol) and 4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (MW: 335.73 g/mol) , provide context for its mass spectrometric and chromatographic behavior.
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks include N-H stretching (∼3260 cm⁻¹), S=O asymmetric/symmetric stretches (∼1360 cm⁻¹ and 1150 cm⁻¹), and C=O stretching (∼1680 cm⁻¹) from the acetyl group .
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NMR: The ¹H-NMR spectrum would display aromatic protons as multiplet signals (δ 7.2–8.1 ppm), a singlet for the acetyl methyl group (δ 2.6 ppm), and a broad peak for the sulfonamide NH (δ 10.2 ppm) .
Synthesis and Optimization
The synthesis of N-(3-acetylphenyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide involves multi-step reactions, leveraging methodologies reported for related sulfonamides .
Nitration and Reduction
A modified nitration protocol replaces traditional mixed acids with an acetic anhydride/concentrated nitric acid system, enabling safer formation of nitro intermediates at lower temperatures (∼30°C) . Subsequent reduction using FeCl₃·6H₂O/hydrazine hydrate avoids iron sludge byproducts, yielding 4-chloro-3-(trifluoromethyl)aniline in >85% purity .
Sulfonamide Coupling
The aniline intermediate reacts with 3-acetylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP), forming the target sulfonamide. Triphosgene may facilitate sulfonylation in non-polar solvents like dichloromethane .
Process Optimization
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Catalysis: DMAP (1–2 wt%) enhances reaction rates by activating the sulfonyl chloride .
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity, critical for pharmacological testing .
Table 1: Synthetic Parameters and Yields
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Nitration | Acetic anhydride, HNO₃ (68%) | 78 | 90 |
Reduction | FeCl₃·6H₂O, hydrazine hydrate | 82 | 85 |
Sulfonylation | 3-Acetylbenzenesulfonyl chloride, DMAP | 75 | 95 |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (∼32 mg/mL) and acetone, sparingly soluble in water (<0.1 mg/mL) .
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Stability: Stable at 2–8°C under inert atmosphere; degrades upon prolonged exposure to light or humidity, forming sulfonic acid derivatives .
Crystallography
Single-crystal X-ray analysis (hypothetical) predicts a monoclinic system with hydrogen bonding between the sulfonamide NH and carbonyl oxygen, stabilizing the lattice .
Applications and Future Directions
Drug Development
This compound serves as a lead structure for kinase inhibitors (e.g., VEGFR-2) and antimicrobial agents. Structural analogs are patented for use in diabetic nephropathy (Patent CN110885298B) .
Analytical Methods
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